(3-Chloro-5-methoxypyridin-4-yl)methanol
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Overview
Description
(3-Chloro-5-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 5th position, and a hydroxymethyl group at the 4th position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-4-ylmethanol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-methoxypyridin-4-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-5-methoxypyridine-4-carboxylic acid.
Reduction: 5-Methoxypyridin-4-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with different positions of the chloro and methoxy groups.
(2-Chloro-4-pyridinyl)methanol: Lacks the methoxy group and has the chloro group at a different position.
(5-Methoxypyridin-3-yl)methanol: Lacks the chloro group.
Uniqueness
(3-Chloro-5-methoxypyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both chloro and methoxy groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8ClNO2 |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
(3-chloro-5-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
PWNWTYIQFSFXRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CO)Cl |
Origin of Product |
United States |
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